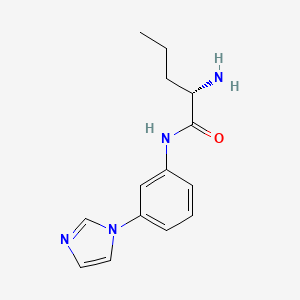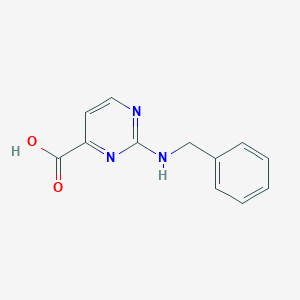
2-(Benzylamino)pyrimidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Benzylamino)pyrimidine-4-carboxylic acid, also known as BAPCA, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry. BAPCA is a pyrimidine derivative that contains a benzylamino group and a carboxylic acid group attached to the 4th and 2nd position of the pyrimidine ring, respectively.
作用機序
The mechanism of action of 2-(Benzylamino)pyrimidine-4-carboxylic acid involves its interaction with specific enzymes or receptors in the body. For example, 2-(Benzylamino)pyrimidine-4-carboxylic acid has been shown to inhibit the activity of DPP-4 by binding to its active site, thereby preventing the degradation of incretin hormones that regulate insulin secretion. 2-(Benzylamino)pyrimidine-4-carboxylic acid has also been found to inhibit the activity of protein kinase CK2, which plays a role in cell proliferation and survival.
Biochemical and Physiological Effects:
2-(Benzylamino)pyrimidine-4-carboxylic acid has been found to have various biochemical and physiological effects, depending on the specific target enzyme or receptor. For example, the inhibition of DPP-4 by 2-(Benzylamino)pyrimidine-4-carboxylic acid can lead to increased insulin secretion and improved glucose tolerance in animal models of diabetes. 2-(Benzylamino)pyrimidine-4-carboxylic acid has also been found to induce apoptosis (programmed cell death) in cancer cells, which could potentially be used as a therapeutic strategy.
実験室実験の利点と制限
One advantage of using 2-(Benzylamino)pyrimidine-4-carboxylic acid in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. Additionally, 2-(Benzylamino)pyrimidine-4-carboxylic acid has been found to exhibit good stability and solubility in various solvents, making it suitable for use in different experimental conditions. However, one limitation of using 2-(Benzylamino)pyrimidine-4-carboxylic acid is its potential toxicity, as high concentrations of the compound have been found to cause cell death in some cell types.
将来の方向性
There are several potential future directions for research on 2-(Benzylamino)pyrimidine-4-carboxylic acid. One area of interest is the development of 2-(Benzylamino)pyrimidine-4-carboxylic acid-based drugs for the treatment of diabetes and related metabolic disorders. Another potential application is the use of 2-(Benzylamino)pyrimidine-4-carboxylic acid as a tool for studying the function of specific enzymes or receptors in biological systems. Additionally, further investigation into the anticancer properties of 2-(Benzylamino)pyrimidine-4-carboxylic acid could lead to the development of new cancer therapies.
合成法
2-(Benzylamino)pyrimidine-4-carboxylic acid can be synthesized using various methods, including the condensation reaction of 2-aminopyrimidine with benzyl chloroformate in the presence of a base such as triethylamine. Other methods involve the use of different reagents and solvents, such as the reaction of 2-aminopyrimidine with benzylamine in the presence of acetic acid or the reaction of 2-chloropyrimidine with benzylamine in dimethylformamide.
科学的研究の応用
2-(Benzylamino)pyrimidine-4-carboxylic acid has been studied for its potential applications in medicinal chemistry, particularly in the development of new drugs targeting various diseases. Research has shown that 2-(Benzylamino)pyrimidine-4-carboxylic acid exhibits inhibitory activity against certain enzymes, such as dipeptidyl peptidase IV (DPP-4), which is involved in the regulation of blood glucose levels. 2-(Benzylamino)pyrimidine-4-carboxylic acid has also been found to inhibit the growth of cancer cells in vitro, making it a potential candidate for anticancer therapy.
特性
IUPAC Name |
2-(benzylamino)pyrimidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c16-11(17)10-6-7-13-12(15-10)14-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,16,17)(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZPSQMRLFMAUIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC=CC(=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzylamino)pyrimidine-4-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-[(3-Bromopyridine-2-carbonyl)amino]cyclohexyl]acetic acid](/img/structure/B6635207.png)
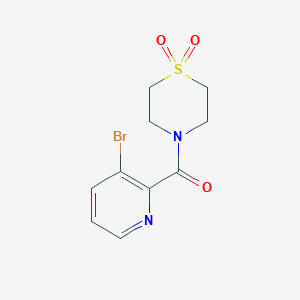
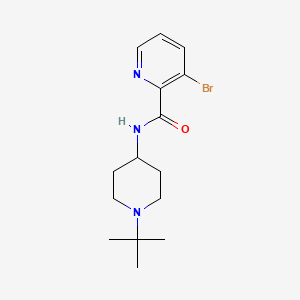
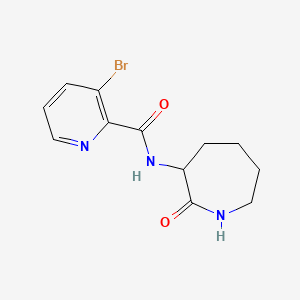
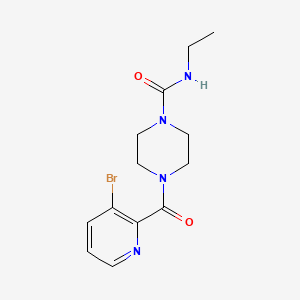
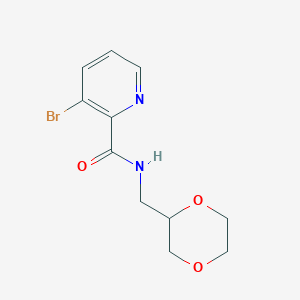
![9-(3-Bromopyridine-2-carbonyl)-1,3,9-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6635236.png)
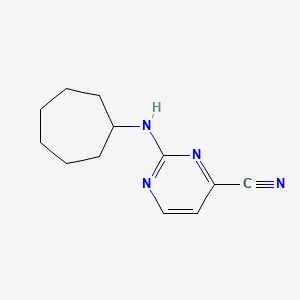
![6-Methyl-2-[(1-methylcyclopentyl)methylamino]pyrimidine-4-carbonitrile](/img/structure/B6635256.png)
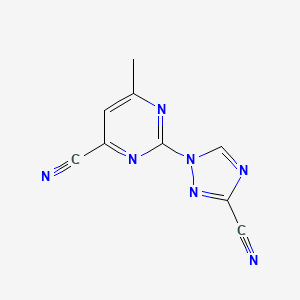
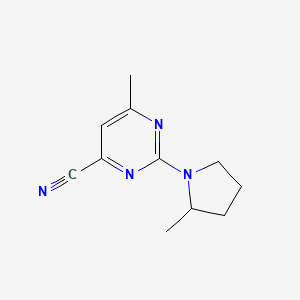
![2-[1-(4-Cyanophenyl)ethylamino]-6-methylpyrimidine-4-carbonitrile](/img/structure/B6635276.png)
![(2R)-2-[(4-chloro-2-fluorobenzoyl)amino]pentanoic acid](/img/structure/B6635301.png)
